molecular formula C13H19FN4O2 B2811731 4-[(5-fluoropyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide CAS No. 2380167-69-9

4-[(5-fluoropyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide

Cat. No.: B2811731
CAS No.: 2380167-69-9
M. Wt: 282.319
InChI Key: RGRRFVGDRCJUAC-UHFFFAOYSA-N
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Description

4-[(5-fluoropyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a fluoropyrimidine moiety and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-fluoropyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. This intermediate is then coupled with a piperidine derivative under specific reaction conditions. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethyl sulfoxide (DMSO). The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-fluoropyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(5-fluoropyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-fluoropyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoropyrimidin-2-yl)morpholine
  • 2-Chloro-5-fluoropyrimidine
  • 5-Fluoro-2-amino pyrimidines

Uniqueness

4-[(5-fluoropyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide stands out due to its unique combination of a fluoropyrimidine moiety and a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(5-fluoropyrimidin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4O2/c1-9(2)17-13(19)18-5-3-11(4-6-18)20-12-15-7-10(14)8-16-12/h7-9,11H,3-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRRFVGDRCJUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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